molecular formula C3H4N2O2 B564813 Hydantoin-5-13C,1-15N CAS No. 1189697-61-7

Hydantoin-5-13C,1-15N

Cat. No.: B564813
CAS No.: 1189697-61-7
M. Wt: 102.062
InChI Key: WJRBRSLFGCUECM-VFZPYAPFSA-N
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Description

Hydantoin-5-13C,1-15N is a stable isotope-labeled compound of hydantoin. It is used primarily in research settings for tracing and studying metabolic pathways, reaction mechanisms, and other biochemical processes. The molecular formula of this compound is C2H4N2O2, and it has a molecular weight of 102.06 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydantoin-5-13C,1-15N can be synthesized through various methods, including the Bucherer-Bergs reaction, which involves the reaction of potassium cyanide, ammonium carbonate, and an aldehyde. Another method involves the cyclization of amino acids or their derivatives .

Industrial Production Methods: Industrial production of this compound typically involves the use of isotopically labeled starting materials. The process requires stringent reaction conditions to ensure the incorporation of the isotopes at the desired positions within the hydantoin molecule .

Chemical Reactions Analysis

Types of Reactions: Hydantoin-5-13C,1-15N undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted hydantoins, imidazolidinediones, and dihydro derivatives .

Scientific Research Applications

Hydantoin-5-13C,1-15N has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hydantoin-5-13C,1-15N involves its incorporation into biochemical pathways where it acts as a tracer. The isotopic labels allow researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .

Comparison with Similar Compounds

Comparison: Hydantoin-5-13C,1-15N is unique due to its specific isotopic labeling, which makes it particularly useful for detailed metabolic and kinetic studies. Compared to other similar compounds, it offers distinct advantages in terms of tracing and analyzing complex biochemical pathways.

Properties

IUPAC Name

(513C,115N)1,3-diazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2/c6-2-1-4-3(7)5-2/h1H2,(H2,4,5,6,7)/i1+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRBRSLFGCUECM-VFZPYAPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1C(=O)NC(=O)[15NH]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675922
Record name (5-~13~C,1-~15~N)Imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189697-61-7
Record name (5-~13~C,1-~15~N)Imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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